molecular formula C8H9BClFO4 B1421071 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid CAS No. 1451392-26-9

2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid

Cat. No.: B1421071
CAS No.: 1451392-26-9
M. Wt: 234.42 g/mol
InChI Key: HEHSNQNHNZDAGM-UHFFFAOYSA-N
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Description

“2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid” is a boronic acid derivative. Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.4±0.1 g/cm3, a boiling point of 358.5±52.0 °C at 760 mmHg, a vapor pressure of 0.0±0.8 mmHg at 25°C, an enthalpy of vaporization of 63.7±3.0 kJ/mol, and a flash point of 170.6±30.7 °C .

Scientific Research Applications

Synthesis and Catalysis

2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid plays a significant role in the field of organic synthesis and catalysis. It is involved in ruthenium-catalyzed aromatic C-H silylation, as seen in the work by Ihara and Suginome (2009), where ortho-directing agents are used for regioselective silylation of phenylboronic acids with various para-substituents including chloro, fluoro, methyl, and methoxy groups (Ihara & Suginome, 2009).

Fluorescence Studies

This compound is also utilized in fluorescence studies. For instance, Geethanjali et al. (2015) investigated the fluorescence quenching of similar boronic acid derivatives using aniline as a quencher. This study aids in understanding the interactions and mechanistic aspects of these compounds at the molecular level (Geethanjali, Nagaraja, & Melavanki, 2015).

Materials Science

In materials science, derivatives of phenylboronic acids are used for creating innovative materials. Monteiro et al. (2015) described the immobilization of a BINOL derivative onto carbon nanotubes, demonstrating the versatility of these compounds in forming hybrid materials (Monteiro et al., 2015).

Drug Synthesis Building Blocks

Phenylboronic acids, including derivatives similar to this compound, serve as potential building blocks for drug synthesis. Troegel et al. (2009) have demonstrated their use in synthesizing silicon-containing drugs, highlighting the compound's importance in medicinal chemistry (Troegel, Möller, Burschka, & Tacke, 2009).

Organic Chemistry Reactions

In organic chemistry, these compounds are pivotal in reactions like palladium-catalyzed aryl addition and intramolecular lactonization, as shown by Ye et al. (2010), where they facilitate the synthesis of substituted phthalides (Ye, Qian, Lv, Luo, & Cheng, 2010).

Glucose Detection

Wang et al. (2021) have utilized similar boronic acid derivatives for the synthesis of fluorescent probes for glucose detection. This illustrates its application in biochemical sensing and diagnostics (Wang et al., 2021).

Cancer Research

In experimental oncology, phenylboronic acid derivatives show promise as antiproliferative agents. Psurski et al. (2018) found that compounds like 2-Fluoro-6-formylphenylboronic acid have potential as anticancer agents, indicating a significant application in cancer treatment research (Psurski, Łupicka-Słowik, Adamczyk-Woźniak, Wietrzyk, & Sporzyński, 2018).

Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which forms a carbon-carbon bond between two organic compounds .

Mode of Action

In the context of Suzuki-Miyaura coupling, 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid would act as the boron reagent. The boron atom in the compound forms a bond with a carbon atom in another organic compound, facilitated by a palladium catalyst . This results in the formation of a new carbon-carbon bond, linking the two compounds together .

Biochemical Pathways

The suzuki-miyaura coupling reaction in which it participates can be used to synthesize a wide variety of organic compounds . These compounds could potentially interact with various biochemical pathways, depending on their structure and properties.

Result of Action

The result of the action of this compound is the formation of a new organic compound via the Suzuki-Miyaura coupling reaction . The specific molecular and cellular effects would depend on the properties of the resulting compound.

Action Environment

The environment can significantly influence the action of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the efficiency of the Suzuki-Miyaura coupling reaction . Additionally, the stability of the compound could be influenced by factors such as light, heat, and moisture.

Properties

IUPAC Name

[2-chloro-6-fluoro-3-(methoxymethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BClFO4/c1-14-4-15-6-3-2-5(11)7(8(6)10)9(12)13/h2-3,12-13H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHSNQNHNZDAGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1Cl)OCOC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BClFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801182247
Record name Boronic acid, B-[2-chloro-6-fluoro-3-(methoxymethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801182247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451392-26-9
Record name Boronic acid, B-[2-chloro-6-fluoro-3-(methoxymethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451392-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-chloro-6-fluoro-3-(methoxymethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801182247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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